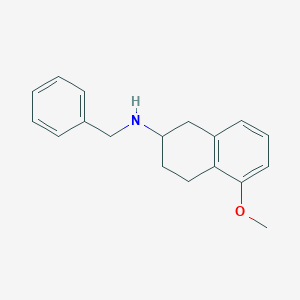

N-苄基-5-甲氧基-1,2,3,4-四氢萘-2-胺

描述

“N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine” is a chemical compound with the molecular formula C18H21NO . It is a derivative of tetrahydronaphthalene, a bicyclic compound also known as tetralin, which is used as a versatile intermediate in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine” consists of a tetrahydronaphthalene backbone with a methoxy group at the 5-position and a benzylamine group at the 2-position . The presence of these functional groups can influence the compound’s reactivity and potential biological activity.Physical And Chemical Properties Analysis

“N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine” has a molecular weight of 267.37 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .科学研究应用

Antiproliferative Activity

The compound has shown promising antiproliferative activity. In particular, cyano-substituted derivatives of the compound have demonstrated strong antiproliferative activity against tested cells . This suggests potential applications in cancer research and treatment .

Antioxidative Activity

The compound has also been found to have antioxidative activity. Several derivatives of the compound have shown significantly improved antioxidative activity compared to standard BHT . This could make it useful in the development of antioxidants.

Antibacterial Activity

One derivative of the compound, with two hydroxy and one methoxy group on the phenyl ring, showed strong antibacterial activity against the Gram-positive strain E. faecalis . This suggests potential applications in the development of new antibacterial agents.

Anti-inflammatory Activity

Some derivatives of the compound have shown anti-inflammatory and analgesic activities . This suggests potential applications in the development of new anti-inflammatory drugs.

Dopamine β-Hydroxylase Inhibition

The compound may have potential applications in the field of neuroscience. It has been suggested that it could be used to inhibit dopamine β-hydroxylase (DBH), a Cu-based oxidoreductase that controls dopamine transformation into norepinephrine .

Synthesis of Antibiotics

The compound has been considered a potential intermediate for optically active 11-deoxyanthracycline antibiotics . This suggests potential applications in the development of new antibiotics.

Biological Activity of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could be used to synthesize a variety of indole derivatives for screening different pharmacological activities.

Medicinal Chemistry Research

The compound is of interest in medicinal chemistry due to its structural complexity and potential biological activities. Its synthesis and characterization are crucial for exploring its applications in various fields of chemical research.

作用机制

Rotigotine, also known as N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, is a non-ergoline dopamine agonist used for the treatment of Parkinson’s Disease and Restless Leg Syndrome .

Target of Action

Rotigotine is an agonist at all 5 dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors .

Mode of Action

As a dopamine agonist, Rotigotine works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . This interaction with its targets results in the stimulation of post-synaptic dopaminergic neurons .

Biochemical Pathways

It is known that rotigotine has in vitro activity that spans the dopamine d1 through d5 receptors, as well as select adrenergic and serotonergic sites .

Pharmacokinetics

Rotigotine is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . The absolute bioavailability after 24 h transdermal delivery is 37% of the applied Rotigotine dose . Following a single administration of Rotigotine transdermal system (24-h patch-on period), most of the absorbed drug is eliminated in urine and feces as sulphated and glucuronidated conjugates within 24 h of patch removal .

Result of Action

The molecular and cellular effects of Rotigotine’s action include the inhibition of dopamine uptake and prolactin secretion . Furthermore, Rotigotine has been shown to suppress the expressions of low-density lipoprotein receptor (LDL-R), proprotein convertase subtilisin/kexin type 9 (PCSK-9), and sterol regulatory element-binding protein (SREBP-2). It also inhibits ox-LDL-induced cholesterol accumulation in endothelial cells (ECs), improves U937 monocytes adhesion, and decreases the representation of NADPH oxidase (NOX-4) and generation of reactive oxygen species (ROS) in endothelial cells (ECs) .

Action Environment

Environmental factors such as oxidation and instability in a previous formulation indicate the need to evaluate impurities in both the raw material and pharmaceutical dosage forms of Rotigotine to ensure product quality . The transdermal patch provides a lesser dependence on gastrointestinal motility and the influence of other environmental factors .

属性

IUPAC Name |

N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-20-18-9-5-8-15-12-16(10-11-17(15)18)19-13-14-6-3-2-4-7-14/h2-9,16,19H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFLGQHJVWSALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483986 | |

| Record name | N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

CAS RN |

136247-07-9 | |

| Record name | N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B166994.png)

![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)